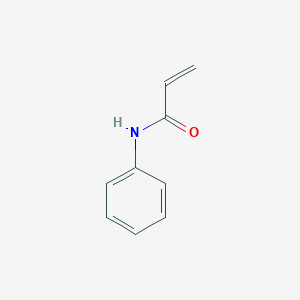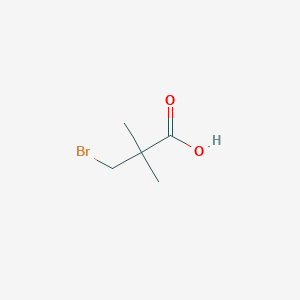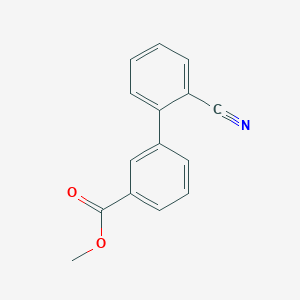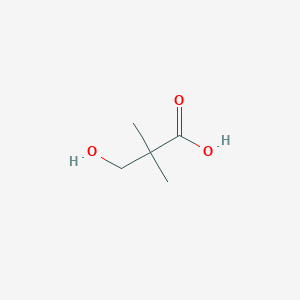
Ácido 2,5-dihidroxiterftálico
Descripción general
Descripción
2,5-Dihydroxyterephthalic acid, also known as DHTA, is an organic compound with the chemical formula C8H6O6 . It is employed as an important intermediate for raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
DHTA is synthesized under 10 bar pressure and 200°C temperature. Using a slurry reactor, disodium salt of hydroquinone (DSH) is contacted by carbon dioxide gas in the presence of sodium acetate as a catalyst . Another method involves the bromine/sulphuric acid mediated aromatization of diethyl succinoylsucinate, followed by hydrolysis .Molecular Structure Analysis
The structures of DHTA have been determined by single crystal X-ray diffraction, thermal gravimetric analysis, infrared spectrum, and luminescent properties . A study also indicated that DHT exhibited strong ultraviolet–visible (UV–vis) absorption .Chemical Reactions Analysis
DHTA exhibits dual redox-active properties, which make it very interesting as electrode material when combined with alkali and alkaline-earth elements . It has been used in the synthesis of polymers , polyesters , and metal-organic frameworks .Physical And Chemical Properties Analysis
DHTA is a solid substance with a molecular weight of 198.13 . It has a density of 1.779±0.06 g/cm3, a melting point of >300 °C, and a boiling point of 498.9±45.0 °C . It also exhibits strong ultraviolet–visible (UV–vis) absorption .Aplicaciones Científicas De Investigación
Aplicaciones electroquímicas
DHTA es particularmente significativo en el campo de la ciencia de materiales debido a sus conjuntos simétricos de grupos funcionales donantes de oxígeno, que son unidades de ácido β-hidroxílico . En su forma desprotonada, DHTA sirve como un ligando orgánico eficiente para sintetizar varios polímeros de coordinación. También exhibe propiedades redox-activas duales, lo que lo convierte en un candidato convincente como material de electrodo cuando se combina con elementos alcalinos y alcalinotérreos .
Optimización de la síntesis orgánica
En un reactor de lecho fluidizado, DHTA se sintetiza bajo condiciones específicas, y su proceso de producción se ha optimizado para un mejor rendimiento. Esta optimización es crucial ya que DHTA actúa como materia prima en la síntesis de polímeros, poliésteres y marcos metal-orgánicos (MOF), donde funciona como un enlace lineal que contribuye a la formación de diversos marcos químicos .
Intermediarios farmacéuticos
DHTA se emplea como un intermediario importante en el campo farmacéutico. Se utiliza en la síntesis de varios compuestos y puede desempeñar un papel en el desarrollo de nuevos medicamentos, mostrando su versatilidad en el diseño y síntesis de fármacos .
Agroquímicos
Como intermediario en la síntesis orgánica, DHTA también se utiliza en la industria agroquímica. Su papel en este campo subraya la importancia de los compuestos orgánicos en el desarrollo y producción de productos químicos agrícolas que ayudan en la protección de cultivos y la mejora del rendimiento .
Industria de colorantes
En el campo de los colorantes, DHTA se utiliza como intermediario para crear tintes y pigmentos. Sus propiedades químicas le permiten unirse a otras sustancias, formando compuestos estables que imparten color a los materiales .
Marcos metal-orgánicos (MOF)
Los MOF basados en DHTA han atraído atención debido a sus abundantes sitios metálicos insaturados y potencial para diversas aplicaciones, incluido el almacenamiento de gas, la separación y la catálisis. La capacidad de DHTA para formar MOF estables con diferentes metales lo convierte en un componente valioso en el diseño de materiales porosos funcionales .
Dispositivos electrocrómicos
Los MOF que contienen enlaces DHTA exhiben electrocromismo, que es un cambio de color al transferir la carga eléctrica. Esta propiedad se aprovecha en el desarrollo de dispositivos electrocrómicos que muestran promesa en términos de contraste de color y durabilidad, lo que hace que los MOF basados en DHTA sean adecuados para aplicaciones como ventanas inteligentes y pantallas .
Mecanismo De Acción
Target of Action
2,5-Dihydroxyterephthalic acid (DHTA) is primarily used as a linker in metal-organic frameworks (MOFs) . It interacts with metal ions to form coordination polymers . The primary targets of DHTA are therefore the metal ions in these frameworks.
Mode of Action
In its partially or totally deprotonated form, DHTA acts as an efficient organic ligand . It forms strong hydrogen bonds with metal ions, linking the molecules into chains . There is also an intramolecular O—H O hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid .
Biochemical Pathways
It’s known that dhta can alter adsorption and catalytic properties when used as a linker in mofs . This suggests that it may influence pathways related to these processes.
Result of Action
The primary result of DHTA’s action is the formation of coordination polymers when it is used as a linker in MOFs . These polymers can have various properties depending on the specific metal ions involved and the structure of the MOF. DHTA also exhibits dual redox-active properties, making it interesting as an electrode material when combined with alkali and alkaline-earth elements .
Action Environment
The action of DHTA is highly dependent on the environment. Factors such as the presence of specific metal ions, the pH, and the temperature can all influence its ability to form coordination polymers . Additionally, the stability of the resulting MOFs can be influenced by environmental factors such as humidity and temperature .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2,5-Dihydroxyterephthalic acid is a weak acid that can react with bases to form corresponding salts . It is soluble in hot water and most organic solvents . The carboxylic acid groups form strong hydrogen bonds, which form centrosymmetric rings with graph set R2 2(8). These hydrogen bonds link the molecules into chains along [011]. There is an intramolecular O—H O hydrogen bond between the hydroxyl group and the carbonyl group of the carboxylic acid .
Molecular Mechanism
The molecular mechanism of 2,5-Dihydroxyterephthalic acid involves the formation of strong hydrogen bonds by its carboxylic acid groups . Charge transfer would cause the orbital hybridization between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor, resulting in more appealing physicochemical properties .
Propiedades
IUPAC Name |
2,5-dihydroxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFRNYNHAZOYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209867 | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-92-4 | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxyterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Dihydroxyterephthalic acid?
A1: The molecular formula of 2,5-Dihydroxyterephthalic acid is C8H6O6. Its molecular weight is 198.13 g/mol. []
Q2: What spectroscopic techniques are used to characterize 2,5-Dihydroxyterephthalic acid?
A2: Researchers commonly use techniques like Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (XRD) to characterize 2,5-Dihydroxyterephthalic acid. These techniques provide information about its molecular structure, functional groups, and crystal structure. [], [], [], []
Q3: Does 2,5-Dihydroxyterephthalic acid exhibit any interesting optical properties?
A3: Yes, 2,5-Dihydroxyterephthalic acid and some of its metal-organic frameworks demonstrate interesting luminescent properties, including ligand-to-ligand charge transfer luminescence and emissions based on excited-state intramolecular proton transfer (ESIPT). These properties make them potentially suitable for applications such as sensors and light-emitting materials. [], [], [], []
Q4: How does the stability of 2,5-Dihydroxyterephthalic acid-based MOFs vary with different metal centers?
A4: The stability of MOFs derived from 2,5-Dihydroxyterephthalic acid is influenced by the metal center. For example, Zr and Hf MOFs display higher hydrothermal stability compared to Ti-based frameworks. []
Q5: Can 2,5-Dihydroxyterephthalic acid-based materials be used in aqueous environments?
A5: The stability of 2,5-Dihydroxyterephthalic acid-based MOFs in aqueous environments varies depending on the metal center and incorporated functional groups. Research indicates that certain modifications, such as the introduction of thioether functionalities, can enhance their stability in acidic and basic aqueous solutions. []
Q6: What catalytic applications have been explored for 2,5-Dihydroxyterephthalic acid-based materials?
A6: 2,5-Dihydroxyterephthalic acid is used to create MOFs with applications in catalysis, including hydrogen evolution, CO2 reduction, and alcohol oxidation. [], [], []
Q7: How does the structure of 2,5-Dihydroxyterephthalic acid influence its catalytic activity in MOFs?
A7: The presence of free hydroxyl groups on the 2,5-Dihydroxyterephthalic acid linker within MOF structures can significantly influence catalytic activity. For instance, in Co-MOF-74, where these hydroxyl groups are bound within the framework, luminescence is quenched. Conversely, RE-DOBDC and Mn-DOBDC, with free hydroxyls, exhibit linker-based luminescence. []
Q8: How is computational chemistry being used to understand the properties of 2,5-Dihydroxyterephthalic acid-based materials?
A8: Computational techniques like Density Functional Theory (DFT) are crucial for investigating the electronic structure, optical properties, and gas adsorption behaviors of 2,5-Dihydroxyterephthalic acid-based MOFs. These simulations provide insights into the relationship between structure and properties, guiding the design of new materials. [], [], []
Q9: Can computational modeling predict the selectivity of 2,5-Dihydroxyterephthalic acid-based MOFs for specific gases?
A9: Yes, computational studies, such as Monte Carlo simulations and DFT calculations, can predict gas adsorption sites and binding energies in 2,5-Dihydroxyterephthalic acid-based MOFs. These insights aid in understanding and predicting the selectivity of these materials for specific gases like CO2. []
Q10: What are some promising applications of 2,5-Dihydroxyterephthalic acid-based MOFs beyond gas storage?
A10: These MOFs have shown promise in various applications, including:
- Sensing: They can act as luminescent sensors for specific metal ions, such as Fe3+ and Al3+, due to their unique optical properties. [], [], []
- Drug Delivery: Their biocompatibility and porous structure make them suitable for encapsulating and releasing drug molecules. []
- Catalysis: They can serve as efficient catalysts for various chemical reactions, including CO2 reduction and organic reactions. [], []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














